molecular formula C11H16O5 B14597528 3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid CAS No. 60203-64-7

3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid

Cat. No.: B14597528
CAS No.: 60203-64-7
M. Wt: 228.24 g/mol
InChI Key: RDQJJVDOHAESRE-UHFFFAOYSA-N
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Description

3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid is a chemical compound known for its unique spiroketal structure. This compound is part of the spiroketal family, which is characterized by a spiro-connected cyclic ether and ketone. The presence of the spiroketal structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid typically involves the condensation of lactones with appropriate reagents. One common method involves the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is then decarboxylated by refluxing with water or a dilute mineral acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiroketal center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spiroketal structure.

Scientific Research Applications

3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The spiroketal structure allows for specific binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved include enzymatic catalysis and receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid stands out due to its specific spiroketal structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

CAS No.

60203-64-7

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

3-(9-methyl-8-oxo-1,4-dioxaspiro[4.4]nonan-9-yl)propanoic acid

InChI

InChI=1S/C11H16O5/c1-10(4-3-9(13)14)8(12)2-5-11(10)15-6-7-16-11/h2-7H2,1H3,(H,13,14)

InChI Key

RDQJJVDOHAESRE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC12OCCO2)CCC(=O)O

Origin of Product

United States

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